molecular formula C11H12O3 B3384518 7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one CAS No. 55580-00-2

7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Cat. No. B3384518
CAS RN: 55580-00-2
M. Wt: 192.21 g/mol
InChI Key: CZDQPKDUJDKJRF-UHFFFAOYSA-N
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Description

“7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one” is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 . The compound is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for “7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one” is 1S/C11H12O3/c1-13-8-4-5-11-9(7-8)10(12)3-2-6-14-11/h4-5,7H,2-3,6H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one” include a molecular weight of 192.21 , and it is a liquid at room temperature . Unfortunately, the boiling point and other physical properties were not available in the sources I found.

Scientific Research Applications

Chemical Synthesis and Structural Studies

7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one and its derivatives have been extensively studied for their chemical synthesis and structural properties. Researchers have synthesized various structural analogues, such as 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one, exploring different bromo-compounds and their conversion processes (Carpenter, Peesapati, & Proctor, 1979). Moreover, conformational analysis using 1H and 13C nuclear magnetic resonance has been conducted to understand the molecular structure and behavior in various solvents (Lachapelle & St-Jacques, 1987).

Pharmacological Potential

Several studies have focused on the pharmacological potential of derivatives of 7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one. Compounds like 3,7-Bis(hydroxymethyl)-1-benzoxepin-5(2H)-one, derived from fungal cultures, have been synthesized and analyzed for potential pharmacological applications (Holroyde, Orr, & Thaller, 1978). Additionally, synthesis of tetrahydrobenzoxazepine acetals with electron-withdrawing groups has shown anticancer activity against breast cancer cells, indicating the therapeutic potential of these compounds (Díaz-Gavilán et al., 2004).

Molecular Design and Synthesis

In the domain of molecular design, compounds like 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ols have been synthesized and evaluated as NR2B-selective NMDA receptor antagonists, showcasing the role of these derivatives in neurological research (Tewes et al., 2010). Additionally, the one-pot synthesis of 5-amino-substituted 2,5-dihydro-1-benzoxepines has opened doors for the development of pharmacologically active heterocyclic scaffolds (Calder, Sharif, McGonagle, & Sutherland, 2015).

Rearrangement and Dimerization Studies

Studies have also been conducted on the rearrangement of chromanone oximes, leading to the production of 2,3,4,5-tetrahydro-1,5-benzoxazepine derivatives, highlighting the dynamic nature of these compounds under different chemical conditions (Ito, 1968).

Safety and Hazards

The safety information for “7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one” includes several hazard statements: H302, H315, H319, H335 . These codes represent specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes represent recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous compound.

properties

IUPAC Name

7-methoxy-3,4-dihydro-2H-1-benzoxepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-8-4-5-11-9(7-8)10(12)3-2-6-14-11/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDQPKDUJDKJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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